molecular formula C8H11N3O2 B14526953 Hydrazinecarboxamide, N-(2-methoxyphenyl)- CAS No. 62774-58-7

Hydrazinecarboxamide, N-(2-methoxyphenyl)-

Cat. No.: B14526953
CAS No.: 62774-58-7
M. Wt: 181.19 g/mol
InChI Key: ALFKACWMXFQUGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrazinecarboxamide, N-(2-methoxyphenyl)- is an organic compound with the molecular formula C8H11N3O2. It is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound is characterized by the presence of a hydrazinecarboxamide group attached to a methoxyphenyl ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrazinecarboxamide, N-(2-methoxyphenyl)- can be synthesized through the condensation of corresponding acid hydrazides with methoxyphenylisocyanates. This reaction typically involves refluxing the reactants in an aqueous sodium hydroxide solution . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity.

Industrial Production Methods

Industrial production of hydrazinecarboxamide, N-(2-methoxyphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient and cost-effective production. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxamide, N-(2-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

Hydrazinecarboxamide, N-(2-methoxyphenyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hydrazinecarboxamide, N-(2-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as β-glucuronidase, by binding to their active sites and preventing their normal function . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Hydrazinecarboxamide, N-(2-methoxyphenyl)- can be compared with other similar compounds, such as:

The uniqueness of hydrazinecarboxamide, N-(2-methoxyphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

62774-58-7

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

1-amino-3-(2-methoxyphenyl)urea

InChI

InChI=1S/C8H11N3O2/c1-13-7-5-3-2-4-6(7)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12)

InChI Key

ALFKACWMXFQUGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.